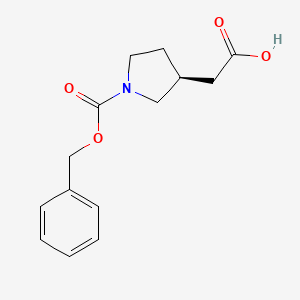

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYVTLSEDKQGQY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrrolidine Ring Formation

The synthesis begins with constructing the pyrrolidine scaffold. A widely adopted approach involves intramolecular reductive amination of δ-nitro keto intermediates. For example, δ-nitro keto compound 5 undergoes reduction with Raney nickel under high-pressure hydrogen (900 psi) to form the pyrrolidine ring via simultaneous nitro group reduction and intramolecular condensation. This method achieves high stereochemical fidelity, critical for obtaining the (S)-enantiomer.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

Protection of the pyrrolidine nitrogen is achieved using benzyl chloroformate (Cbz-Cl). In a representative procedure, pyrrolidine-3-carboxylic acid derivative B1_5 is treated with benzyl chloroformate in a biphasic system (toluene/NaHCO₃ aqueous solution) at 0°C, yielding B1_6 with 91% efficiency. The Cbz group enhances solubility and prevents undesired side reactions during subsequent steps.

Hydrolysis of Ester to Carboxylic Acid

The methyl ester B1_6 is hydrolyzed to the carboxylic acid B1 using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. Optimal conditions (60°C for 5 h) afford B1 in 87.4% yield. This step is crucial for activating the carboxylic acid moiety for later coupling reactions.

Stereochemical Control via Epimerization

Achieving the (S)-configuration requires precise stereochemical manipulation. In one protocol, methyl ester 24 undergoes epimerization using sodium acetate (NaOAc) in acetic anhydride (Ac₂O) at 110°C, forming the thermodynamically favored (S)-enantiomer 27 via a mixed anhydride intermediate. This method resolves racemic mixtures, ensuring enantiomeric excess (ee) >95%.

Reaction Optimization and Catalytic Strategies

Nickel-Catalyzed Asymmetric Coupling

A pivotal advancement involves Ni-catalyzed asymmetric reactions to establish vicinal stereocenters. Nitroalkene 6 and α-ketoester 7 are coupled using a chiral nickel catalyst (5 mol%) in isopropyl alcohol (IPA) at −10°C, achieving a 91% ee and >20:1 diastereomeric ratio (dr). This method highlights the role of transition-metal catalysts in streamlining stereoselective synthesis.

Reductive Amination Conditions

Comparative studies show that Raney nickel outperforms palladium-based catalysts in reductive amination. For instance, hydrogenation of 21 with Raney nickel (75°C, 900 psi H₂) delivers pyrrolidine 23 in near-quantitative yield, whereas Pd/C under ambient conditions results in incomplete conversion.

Analytical and Characterization Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.52 (s, 2H, CH₂Cbz), 3.45–3.38 (m, 1H, pyrrolidine CH), 2.81–2.75 (m, 2H, CH₂CO₂H).

-

¹³C NMR : 172.8 (CO₂H), 155.1 (Cbz carbonyl), 135.2–128.4 (aromatic carbons), 54.3 (pyrrolidine CH).

High-Resolution Mass Spectrometry (HR-MS)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | ee (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Ni-catalyzed coupling | 89 | 95 | High stereoselectivity | |

| Reductive amination | 91 | N/A | Scalability (>10 g) | |

| Epimerization | 70 | 95 | Resolves racemic mixtures |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 279.29 g/mol

- CAS Number : 219560-29-9

- IUPAC Name : (S)-2-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

- Structure : The compound features a pyrrolidine ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry Applications

-

Drug Development :

- The compound's structure is conducive to the design of pharmaceuticals targeting neurological disorders. Its pyrrolidine moiety is often associated with neuroactive compounds. For example, derivatives of pyrrolidine have been explored for their potential as analgesics and anti-inflammatory agents .

- Case Study : A study investigated the synthesis of analogs of this compound to evaluate their efficacy in modulating neurotransmitter systems, particularly GABAergic pathways, which are crucial in treating anxiety and epilepsy.

-

Anticancer Research :

- Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The benzyloxy group can enhance lipophilicity, potentially improving bioavailability in cancer therapies .

- Case Study : Research conducted on benzyloxycarbonyl derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating a pathway for further exploration in anticancer drug development.

Synthetic Organic Chemistry Applications

-

Building Block in Synthesis :

- This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be utilized in the synthesis of more complex molecules through reactions such as amide formation and esterification .

- Data Table: Synthetic Pathways

-

Chiral Synthesis :

- As a chiral molecule, it plays a significant role in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals .

- Case Study : A recent study highlighted the use of this compound in synthesizing chiral intermediates for drug formulations, showcasing its importance in developing enantiomerically pure drugs.

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to act as an inhibitor or modulator .

- Case Study : Research indicated that derivatives of this compound could inhibit enzymes related to cancer metabolism, suggesting a dual role as both a therapeutic agent and a research tool.

-

Bioconjugation Techniques :

- The presence of reactive functional groups makes this compound suitable for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems.

- Data Table: Bioconjugation Potential

Bioconjugate Type Target Molecule Application Area Antibody Conjugates Monoclonal antibodies Cancer therapy Peptide Conjugates Therapeutic peptides Hormonal therapies

Mechanism of Action

The mechanism of action of (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid

The R-enantiomer (CAS: 264903-86-8) shares the same molecular formula (C₁₄H₁₇NO₄) and weight (263.29 g/mol) as the S-form but differs in stereochemistry. Key distinctions include:

- Optical Activity : The R-enantiomer exhibits opposite optical rotation, which may affect its binding affinity in chiral environments (e.g., enzyme active sites).

- Applications : Both enantiomers serve as intermediates in drug synthesis, but their biological activities may diverge. For example, one enantiomer could act as an agonist while the other is inactive .

- Storage : The R-enantiomer is stored under dry, room-temperature conditions to prevent degradation .

[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid

This compound (CAS: 114779-79-2, C₁₇H₂₂N₂O₄, MW: 318.37 g/mol) features a cyclopropylamino substituent in addition to the Cbz group. Structural and functional differences include:

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

This structurally complex pyrrolidine derivative (CAS: N/A, C₂₂H₂₂F₃N₃O₅ , MW: 465.42 g/mol) includes:

- Benzodioxol and Trifluoromethyl Groups : These enhance lipophilicity and metabolic stability, common in CNS-targeting drugs.

- Urea Linkage : Serves as a pharmacophore in enzyme inhibition (e.g., kinase inhibitors).

- Performance : Synthesized with 68% yield and >99% purity (LC), indicating robust synthetic routes for pharmaceutical applications .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact : The S- and R-enantiomers of the target compound highlight the importance of chirality in drug design. For instance, thalidomide’s tragic history underscores how enantiomer-specific toxicity can arise .

- Functional Group Effects: The cyclopropylamino group in CAS 114779-79-2 may improve target selectivity due to its rigid structure, as seen in cyclopropane-containing drugs like montelukast .

- Fluorine’s Role : The trifluoromethyl group in the benzodioxol-containing compound enhances metabolic stability and membrane permeability, a strategy employed in drugs like celecoxib .

Biological Activity

(S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid is a chiral compound characterized by a pyrrolidine ring structure, making it significant in both organic synthesis and pharmaceutical research. Its unique structural properties suggest potential biological activities, including antibacterial and anticancer effects.

Structure and Composition

- IUPAC Name: 2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid

- Molecular Formula: C14H17NO4

- Molecular Weight: 263.29 g/mol

- CAS Number: 219560-29-9

Synthesis Methods

The synthesis typically involves:

- Preparation of the Pyrrolidine Ring: Derived from proline or similar precursors.

- Protection of the Amino Group: Using a benzyloxycarbonyl (Cbz) group.

- Acylation with Acetic Acid: To introduce the acetic acid moiety.

- Deprotection: Removal of Cbz under mild conditions to yield the final product .

Antibacterial Activity

Research has shown that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity against several strains, including:

- Staphylococcus aureus

- Escherichia coli

The structure-activity relationship indicates that modifications in the side chains significantly affect antibacterial potency. For instance, compounds with longer side chains demonstrated stronger activity against Gram-positive bacteria like S. aureus, while flexible chain amino groups enhanced activity against E. coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| Compound 5a | 64 | S. aureus |

| Compound 5b | 128 | E. coli |

| Compound 6a | >256 | P. aeruginosa |

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties, particularly as an antagonist against specific cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound showed a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 2: Antitumor Effects in Xenograft Models

| Treatment | Dose (mg/kg) | Tumor Reduction (%) |

|---|---|---|

| Control | - | - |

| (S)-2-(1-Cbz-pyrrolidine) | 20 | 55 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors, modulating their activities. This modulation can lead to various biological effects, including inhibition of bacterial growth and cancer cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of various derivatives to enhance biological efficacy. For instance, modifications in the benzyloxycarbonyl group have been shown to impact both antibacterial and anticancer activities significantly. Furthermore, computational studies have predicted the lipophilicity (LogP values), which correlates with increased biological activity .

Table 3: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Longer Side Chains | Increased antibacterial activity against S. aureus |

| Flexible Amino Groups | Enhanced activity against E. coli |

| Structural Rigidities | Improved anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid, and how is enantiomeric purity maintained?

- Methodological Answer : The compound is typically synthesized via coupling reactions between a benzyloxycarbonyl (Cbz)-protected pyrrolidine intermediate and activated acetic acid derivatives. For example, coupling (S)-2-amino-3-phenylpropanoic acid derivatives with methyl esters followed by hydrolysis is a documented route . Enantiomeric purity is maintained using chiral auxiliaries (e.g., L-prolinate) or chiral chromatography. Boc-protected analogs (e.g., tert-butoxycarbonyl groups) are often used to stabilize intermediates, as seen in related compounds .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR : To verify stereochemistry and confirm the presence of the benzyloxycarbonyl group (e.g., aromatic protons at δ 7.2–7.4 ppm).

- HPLC : For assessing purity (>95% by area normalization) and enantiomeric excess using chiral columns .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+1]+ ions matching theoretical values) .

Q. What storage conditions are optimal to prevent degradation of the benzyloxycarbonyl group?

- Methodological Answer : The compound should be stored in sealed containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Moisture accelerates degradation, so desiccants are recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in coupling reactions. For example, LogP values (1.656) and polar surface areas (66.84 Ų) derived from computational tools inform solubility and reactivity in protic solvents . Molecular dynamics simulations may also optimize reaction conditions (e.g., solvent selection) to reduce side products.

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points, LogP) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Researchers should:

- Compare characterization data (e.g., DSC for melting point validation).

- Standardize analytical methods (e.g., USP-grade solvents for LogP measurements).

- Cross-reference with high-purity commercial standards (e.g., CAS 204688-61-9 for Boc-protected analogs) .

Q. How is the compound utilized in prodrug development, and what pharmacological targets are explored?

- Methodological Answer : The Cbz group enhances bioavailability by masking polar functional groups. For example, analogs like Avizafone (a benzodiazepine prodrug) are synthesized via coupling with aminobenzophenone derivatives, followed by ester hydrolysis . Current research targets neuroactive or antiviral agents due to the pyrrolidine scaffold’s conformational flexibility .

Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?

- Methodological Answer : Key challenges include:

- Racemization : Mitigated by low-temperature reactions (<0°C) and avoiding strong acids/bases.

- Catalyst Efficiency : Asymmetric hydrogenation with Ru-BINAP catalysts improves enantiomeric excess (ee >99%) but requires rigorous catalyst recycling .

- Cost : Boc-protected intermediates (e.g., CAS 175526-97-3) are cost-effective alternatives for large-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.